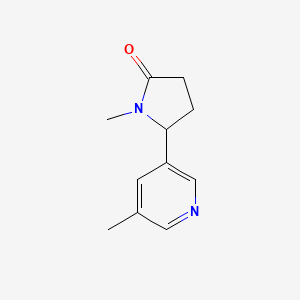

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-5-9(7-12-6-8)10-3-4-11(14)13(10)2/h5-7,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUCUXJDGPSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2CCC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662098 | |

| Record name | 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076198-50-9 | |

| Record name | 1-Methyl-5-(5-methyl-3-pyridinyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Methyl 6-Methylnicotinate with Vinylpyrrolidone

The most documented approach involves a condensation reaction between methyl 6-methylnicotinate and vinylpyrrolidone under inert conditions. In a representative procedure, 400 g of methyl 6-methylnicotinate is combined with 300 g of vinylpyrrolidone and 255 g of sodium tert-butoxide in 2 L of toluene. The mixture is refluxed at 110°C under nitrogen for 8 hours, yielding 1-methyl-3-(6-methylnicotinoyl)-2-vinylpyrrolidone salt as a solid precipitate.

Key Parameters:

-

Solvent: Toluene

-

Temperature: 110°C (reflux)

-

Reaction Time: 8 hours

-

Yield: ~90% (intermediate)

Acidic Hydrolysis and Cyclization

The intermediate is subjected to hydrolysis using 36% hydrochloric acid at 88°C for 44 hours, cleaving the vinyl group and facilitating cyclization to form 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Reduction and Methylation

Subsequent reduction with sodium dithionite at 75°C in basic conditions (pH 11) generates 2-methyl-5-(pyrrolidin-2-yl)pyridine, which undergoes methylation using methyl iodide to yield the final product.

Optimization Insights:

-

Reducing Agent: Sodium dithionite outperforms lithium triethylborohydride, providing a 50% overall yield.

-

Purification: Recrystallization from ethanol-methanol mixtures enhances purity to >99%.

Hydrogenation of Pyrroline Intermediates

Catalytic Hydrogenation

A patent describes the hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol-methanol mixtures. Although developed for (R)-2-methylpyrrolidine, this method could be adapted to synthesize pyrrolidinone precursors.

Conditions:

-

Catalyst: 5% Pt/C

-

Solvent: Ethanol-methanol (2:1 v/v)

-

Temperature: Ambient

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step Condensation | Condensation → Hydrolysis → Reduction | 50% | High purity, scalable | Lengthy reaction times |

| DA Cyclopropane | One-pot ring-opening | 32–42% | Modularity, step economy | Low yields, unproven for target |

| Hydrogenation | Catalytic reduction of pyrroline | >50% | Chiral control | Requires enantioselective setup |

Mechanistic Considerations and Side Reactions

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolidinones .

Scientific Research Applications

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which 1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Physicochemical Properties

The table below highlights structural differences and key physicochemical parameters among 1-methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one and analogs:

Pharmacological and Toxicological Comparisons

Cotinine vs. This compound

Nitro- and Hydroxy-Substituted Derivatives

- Reactivity : The nitro group in compound 39 increases electrophilicity, making it a precursor for further synthetic modifications (e.g., reduction to amines) .

- Polarity : 3-Hydroxycotinine’s hydroxyl group enhances water solubility but reduces BBB penetration compared to cotinine or methyl-substituted analogs .

Biological Activity

1-Methyl-5-(5-methylpyridin-3-yl)pyrrolidin-2-one, also known as rac-5-Methylcotinine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 190.24 g/mol. Its structure features a pyrrolidinone core substituted with a 5-methylpyridine moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 1076198-50-9 |

| Boiling Point | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity, potentially leading to therapeutic effects in various conditions.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity : Investigations into its anticancer potential have shown promise in inhibiting cancer cell proliferation in vitro.

- Neurological Effects : It has been explored for potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.050 |

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, it was found to reduce cell viability in human breast cancer cells by approximately 60% at a concentration of 50 µM after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.